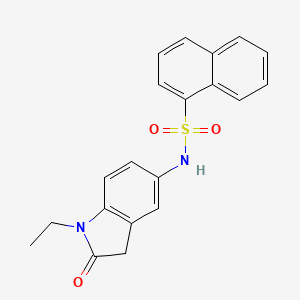

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-2-22-18-11-10-16(12-15(18)13-20(22)23)21-26(24,25)19-9-5-7-14-6-3-4-8-17(14)19/h3-12,21H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGRGRNZIGHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide typically involves the reaction of 1-ethyl-2-oxoindoline with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The indolinone moiety can be oxidized to form corresponding oxo derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

Oxidation: Oxo derivatives of the indolinone moiety.

Reduction: Amines derived from the sulfonamide group.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it is known to inhibit certain enzymes by binding to their active sites. This inhibition can disrupt various cellular processes, leading to effects such as apoptosis in cancer cells. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

Structural and Functional Analogues

Dansyl-Based Sulfonamides

Compounds like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide () share the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, which imparts fluorescence properties.

5-HT6 Receptor Ligands

- PR64 (N-[6-(dimethylamino)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide): Features a dimethylamino-substituted quinazoline ring. Molecular weight: 380.5 g/mol; UPLC-MS [M+H]+: 381.3. This compound exhibits high purity (94%) and targets 5-HT6 receptors with low basicity, a trait critical for blood-brain barrier penetration .

- PR65 (N-[6-(morpholin-4-yl)-3,4-dihydroquinazolin-2-yl]naphthalene-1-sulfonamide) : Incorporates a morpholine substituent, increasing molecular weight (422.5 g/mol) and altering receptor binding kinetics .

Carbonic Anhydrase (CA) Inhibitors

Compounds 3a–3i () feature diverse N-substituents (e.g., fluorophenyl, methoxyphenyl) on the sulfonamide core. Molecular docking studies reveal interactions with CA active-site residues (His200, Leu131), with binding affinities influenced by substituent electronic and steric properties. The target compound’s indolinone group may mimic these interactions but with distinct steric constraints .

Comparative Data Table

*Estimated based on formula C19H17N3O3S. †Approximate based on substituent. ‡Estimated from molecular structure.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. As a derivative of indole, it shares many properties with other indole-based compounds, which are known for their therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, cellular effects, and applications in scientific research.

Target and Mode of Action

The compound primarily acts through various biochemical pathways, influencing several cellular processes. It has been shown to interact with multiple enzymes and proteins, leading to significant biological effects:

- Apoptosis Induction : this compound induces late cellular apoptosis, particularly in cancer cells. This suggests its potential as an anticancer agent by triggering programmed cell death.

- Cell Cycle Arrest : Studies indicate that the compound can accumulate U937 cells in the S phase of the cell cycle, disrupting normal cell division and promoting apoptosis.

The compound exhibits a range of biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents like dichloromethane and toluene |

| Binding Affinity | High affinity for various receptors and enzymes |

| Cytotoxicity | Exhibits cytotoxic effects against several cancer cell lines |

Cellular Effects

This compound has demonstrated notable effects on different cell types:

-

Cancer Cells : The compound shows significant cytotoxicity against various human cancer cell lines, including:

- Colon cancer (SW620)

- Prostate cancer (PC-3)

- Lung cancer (NCI-H23) .

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to confirm this aspect.

Case Studies and Experimental Results

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro assays have shown that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent. For instance, treatment with this compound resulted in a dose-dependent decrease in cell proliferation in SW620 cells.

Synthetic Methods

The synthesis of this compound typically involves:

- Reagents : The reaction is carried out using 1-ethyl-2-oxoindoline and naphthalene-1-sulfonyl chloride.

- Conditions : The reaction is performed under reflux conditions with a base such as triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction.

Applications in Scientific Research

This compound has several applications:

Medicinal Chemistry

It is being explored for its potential as an enzyme inhibitor, particularly targeting proteases involved in various diseases. Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.

Biochemical Research

The compound serves as a valuable building block for synthesizing more complex molecules, facilitating research into new therapeutic agents.

Q & A

Basic: What synthetic strategies are effective for preparing N-(1-ethyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide?

A common approach involves coupling naphthalene-1-sulfonyl chloride derivatives with indolinone precursors. For example, intermediates like N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can be synthesized via nucleophilic substitution, followed by cyclization or functionalization steps . Reaction monitoring via TLC (e.g., using dichloromethane-ethyl acetate systems) and purification via column chromatography are critical for isolating pure products .

Advanced: How can regioselectivity challenges in sulfonamide functionalization be addressed during synthesis?

Regioselectivity issues arise due to competing nucleophilic sites on the indolinone or naphthalene moieties. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distributions. Experimentally, steric hindrance can be mitigated using bulky protecting groups, while temperature control (e.g., maintaining 293 K) reduces side reactions . X-ray crystallography data (e.g., dihedral angles between aromatic rings) can guide structural optimization .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- 1H/13C NMR : To confirm sulfonamide bond formation and indolinone substitution patterns.

- HPLC : For assessing purity, especially when byproducts share similar Rf values in TLC .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns consistent with the sulfonamide backbone .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., C–H···π or N–H···π contacts). For instance, a dihedral angle of 89.63° between naphthalene and heterocyclic rings in related sulfonamides indicates steric strain, which may influence biological activity . Pairing crystallography with molecular dynamics simulations can further elucidate conformational stability under physiological conditions .

Basic: What safety protocols are recommended for handling naphthalene sulfonamide derivatives?

Based on toxicological profiles of naphthalene analogs:

- Use fume hoods to avoid inhalation exposure, as systemic effects (hepatic, renal) are observed in mammals .

- Wear nitrile gloves to prevent dermal absorption, as sulfonamides may induce hypersensitivity .

Advanced: How do in vitro and in vivo toxicity models for this compound compare?

In vitro assays (e.g., hepatocyte viability tests) may underestimate toxicity due to metabolic differences. In vivo rodent studies (oral or intraperitoneal routes) better replicate systemic effects like body weight loss or hematological changes . Dose-response discrepancies between models require careful normalization using allometric scaling or pharmacokinetic modeling .

Basic: What biological activities are associated with naphthalene sulfonamide derivatives?

Sulfonamides exhibit diverse bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and fluorescent labeling applications. The dansyl group in related compounds is used as a fluorophore for protein binding studies due to its hydrophobic interactions .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Modify substituents on the indolinone or naphthalene rings to enhance target affinity. For example:

- Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) to the naphthalene ring improves metabolic stability .

- Varying the ethyl group on the indolinone nitrogen alters steric bulk, potentially reducing off-target effects .

Docking simulations (e.g., AutoDock Vina) can predict binding modes to enzymes like kinases or proteases .

Basic: How should contradictory solubility data from different sources be reconciled?

Discrepancies often arise from solvent polarity or pH variations. For example:

- In aqueous buffers (pH 7.4), sulfonamides may form aggregates, reducing apparent solubility.

- Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to improve dispersion .

Advanced: What mechanistic insights explain conflicting cytotoxicity results across cell lines?

Cell-specific differences in membrane transporters (e.g., ABC efflux pumps) or metabolic enzymes (e.g., cytochrome P450) can alter intracellular concentrations. For example:

- Overexpression of P-glycoprotein in cancer cells reduces sulfonamide accumulation, lowering efficacy .

- Use siRNA knockdown or chemical inhibitors (e.g., verapamil) to validate transport-mediated resistance mechanisms .

Basic: Which solvents and reagents are optimal for large-scale synthesis?

- Solvents : DMF or methanol for sulfonylation reactions due to high polarity and stability under basic conditions .

- Bases : K2CO3 or NaOH for deprotonating indolinone amines, ensuring efficient nucleophilic attack on sulfonyl chlorides .

Advanced: Can directing groups improve yield in electrophilic aromatic substitution?

Yes. For example, installing a dimethylamino group on the naphthalene ring (as in dansyl derivatives) directs electrophiles to the para position, enhancing regioselectivity . Transient directing groups (e.g., boronic acids) can also template sulfonamide formation .

Basic: What computational tools are suitable for predicting spectroscopic properties?

- Gaussian 16 : For simulating NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p) basis sets).

- AOMix : To analyze molecular orbitals and predict UV-Vis absorption bands .

Advanced: How do molecular dynamics (MD) simulations enhance understanding of protein-ligand interactions?

MD trajectories (e.g., 100 ns simulations in GROMACS) reveal binding stability, hydrogen bond networks, and conformational changes in target proteins. For sulfonamides, simulations can identify key residues (e.g., catalytic lysines) for covalent inhibition strategies .

Basic: What storage conditions prevent degradation of this compound?

Store at –20°C under inert gas (N2 or Ar) to minimize oxidation. Desiccate to avoid hydrolysis of the sulfonamide bond .

Advanced: How can accelerated stability studies (e.g., ICH guidelines) predict shelf life?

Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Arrhenius modeling extrapolates degradation rates to standard conditions (25°C), estimating shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.